8-(Trifluoromethyl)-phenothiazin-3-ol
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Overview
Description
8-(Trifluoromethyl)-phenothiazin-3-ol is a chemical compound that features a trifluoromethyl group attached to a phenothiazine core. Phenothiazines are a class of heterocyclic compounds known for their diverse applications, particularly in the pharmaceutical industry. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 8-(Trifluoromethyl)-phenothiazin-3-ol may involve large-scale trifluoromethylation processes using more efficient and cost-effective reagents. For example, sodium trifluoroacetate can be used as a trifluoromethylating agent in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
The major products formed from these reactions include trifluoromethylated phenothiazine derivatives, sulfoxides, sulfones, and various substituted phenothiazines .
Scientific Research Applications
8-(Trifluoromethyl)-phenothiazin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-phenothiazin-3-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific receptors or enzymes. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group.
Uniqueness
8-(Trifluoromethyl)-phenothiazin-3-ol is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the phenothiazine structure enhances its stability, bioavailability, and potential therapeutic applications .
Properties
Molecular Formula |
C13H8F3NOS |
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Molecular Weight |
283.27 g/mol |
IUPAC Name |
8-(trifluoromethyl)-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6,17-18H |
InChI Key |
AQBFCOXEDPJWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
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